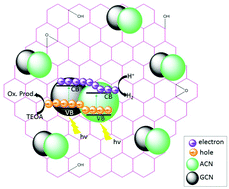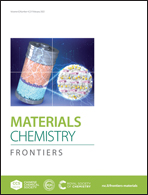Graphene oxide coupled carbon nitride homo-heterojunction photocatalyst for enhanced hydrogen production†
Materials Chemistry Frontiers Pub Date: 2016-11-11 DOI: 10.1039/C6QM00241B
Abstract
This contribution reports the synthesis, characterization and application of a new ternary homo-heterojunction photocatalyst for improved hydrogen production via water-splitting. The heterostructure is constructed by soft-grafting of graphitic carbon nitride (GCN) and graphene oxide (GO) into an amorphous carbon nitride (ACN) substrate. In this ternary hybrid, a cascaded redox-junction is formed that significantly facilitates the separation of photogenerated electron–hole pairs (EHPs), retards EHP recombination and shuttles electrons to the photocatalyst/liquid interface for proton reduction reactions. When deposited with 3 wt% Pt as a cocatalyst, this new photocatalyst exhibits hydrogen production of 251 μmol h−1 from 10 vol% aqueous triethanolamine solution under visible light (420 nm) irradiation with an apparent quantum efficiency of 6.3%. This ternary photocatalyst therefore outperforms stand-alone/binary photocatalysts and promises to be a viable alternative to metal-based photocatalysts.


Recommended Literature
- [1] Hydrogen-bonded ring closing and opening of protonated methanol clusters H+(CH3OH)n (n = 4–8) with the inert gas tagging†
- [2] Ionization of gold (γ-methoxy)vinyl complexes generates reactive gold vinyl carbene complexes†
- [3] Validating potential energy surfaces for classical trajectory calculations
- [4] Facile syntheses of pure uranium halides: UCl4, UBr4 and UI4†
- [5] A dinuclear copper(i) thiodiacetate complex as an efficient and reusable ‘click’ catalyst for the synthesis of glycoconjugates†
- [6] Efficient and highly enantioselective formation of the all-carbon quaternary stereocentre of lyngbyatoxin A
- [7] TiO2-pattern-modulated actuation of an agarose@CNT/agarose bilayer induced by light and humidity†
- [8] Dynamics of poly(vinyl butyral) studied using dielectric spectroscopy and 1H NMR relaxometry†
- [9] Controlling the dispersion of ceria using nanoconfinement: application to CeO2/SBA-15 catalysts for NH3-SCR†
- [10] A graphene P–N junction induced by single-gate control of dielectric structures










